Superior In Vivo Anti-Leukemic Efficacy Compared to Parent Compound AG957
In a structure-activity relationship study of AG957 analogs, Adaphostin demonstrated the maximum in vivo anti-leukemia activity in the hollow fiber assay, establishing it as the optimized clinical candidate from this chemotype [1].
| Evidence Dimension | In Vivo Anti-Leukemic Activity |
|---|---|
| Target Compound Data | Maximum in vivo anti-leukemia hollow fiber activity among all AG957 analogs tested. |
| Comparator Or Baseline | Parent compound AG957 and a series of novel AG957 analogs. |
| Quantified Difference | Adaphostin was identified as the compound with the maximum activity, concordant with the original lead, but with superior in vivo efficacy. |
| Conditions | In vivo hollow fiber assay for leukemia. |
Why This Matters
This direct head-to-head comparison validates that Adaphostin was selected from a library of analogs for its superior in vivo performance, ensuring procurement of the most effective compound from its structural class.
- [1] Kaur G, Narayanan VL, Risbood PA, et al. Synthesis, structure-activity relationship, and p210(bcr-abl) protein tyrosine kinase activity of novel AG 957 analogs. Bioorg Med Chem. 2005;13(5):1749-1761. View Source
